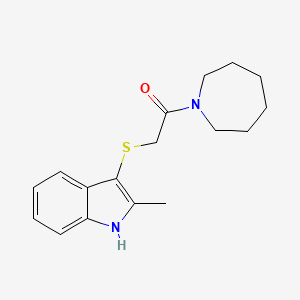

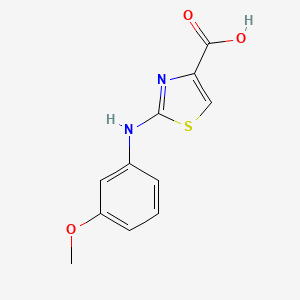

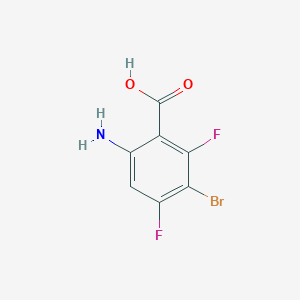

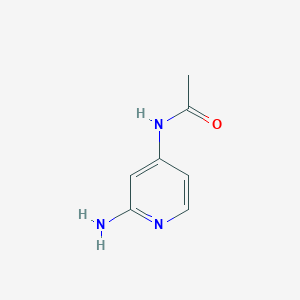

![molecular formula C14H11N3O3S2 B2404570 1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 862976-71-4](/img/structure/B2404570.png)

1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

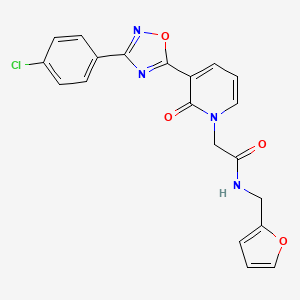

This compound is a derivative of [1,3]dioxolo[4,5-f][1,3]benzodioxole . It has been used as a ligand probe in a fluorescence lifetime-based binding assay for acetylpolyamine amidohydrolases from Pseudomonas aeruginosa .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino group . The exact structure and properties may vary based on the specific substitutions and functional groups present .Chemical Reactions Analysis

This compound has been used as a ligand in binding assays, suggesting it can interact with certain enzymes . The specific chemical reactions it undergoes would depend on the conditions and other reactants present.Safety and Hazards

Future Directions

The future directions for research on this compound could include further exploration of its fluorescence properties , as well as its potential interactions with various enzymes . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Mechanism of Action

Target of Action

The primary targets of the compound “1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone” are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) of Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound “this compound” interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction leads to inhibition of the enzymes, affecting their normal function .

Biochemical Pathways

The compound “this compound” affects the polyamine metabolism pathway . APAHs are involved in the polyamine metabolism , and polyamines were reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .

Pharmacokinetics

The compound’s storage temperature and physical form suggest that it may have good stability and could potentially be formulated for various routes of administration .

Result of Action

The molecular and cellular effects of the compound’s action are characterized in terms of potency and selectivity profile . The first inhibitors against three members of the enzyme family from Pseudomonas aeruginosa were identified using a binding assay .

Biochemical Analysis

Biochemical Properties

It has been found that this compound has extraordinary fluorescence features . This property has been exploited to develop a fluorescence lifetime-based binding assay with exceptionally robust readout .

Cellular Effects

Preliminary studies suggest that it may interact with enzymes of the histone deacetylase family .

Molecular Mechanism

It is hypothesized that it may interact with enzymes of the histone deacetylase family .

Properties

IUPAC Name |

1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-6-12(7(2)18)22-13(15-6)17-14-16-8-3-9-10(20-5-19-9)4-11(8)21-14/h3-4H,5H2,1-2H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMOMSVSXUYEAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC3=CC4=C(C=C3S2)OCO4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320648 |

Source

|

| Record name | 1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862976-71-4 |

Source

|

| Record name | 1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)

![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)